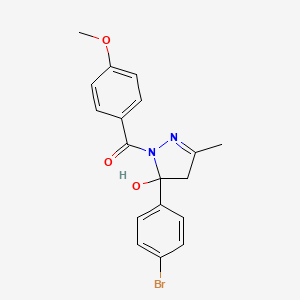![molecular formula C15H15Br2NO B5090509 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for assessing cell viability and proliferation, as well as measuring enzyme activity. In
作用机制
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is reduced by living cells to form formazan, a purple dye that is insoluble in water. The reduction of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide to formazan is catalyzed by dehydrogenase enzymes that are present in the mitochondria of living cells. The amount of formazan produced is proportional to the number of living cells in the sample, making 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide a reliable indicator of cell viability and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell-based assays.
实验室实验的优点和局限性
One of the main advantages of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is its reliability as a cell viability and proliferation assay. It is a simple, easy-to-use reagent that can be used in a variety of cell types and experimental conditions. However, there are also limitations to the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. For example, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide can only be used in living cells, so it cannot be used to measure cell death. Additionally, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide can be affected by factors such as pH, temperature, and the presence of other reagents in the assay.
未来方向
There are many potential future directions for research on 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. One area of interest is the development of new methods for using 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide in cell-based assays. For example, researchers are exploring the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide in 3D cell culture models, which may provide more accurate and representative results than traditional 2D cell culture models. Additionally, there is interest in developing new forms of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide that can be used in different experimental conditions or that have improved sensitivity or selectivity. Overall, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is a powerful tool for scientific research that has many potential applications and directions for future study.
合成方法
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is synthesized by reacting 2,3-dimethyl-1-phenyl-5-pyrazolone with methyl iodide, followed by reaction with sodium hydride and 4-bromobenzaldehyde. The resulting product is then treated with hydrobromic acid to yield 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. This synthesis method was first reported by Mosmann in 1983 and has since become the standard method for producing 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide.
科学研究应用
1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is widely used in scientific research as a reagent for assessing cell viability and proliferation. It is used in many different fields, including cancer research, drug discovery, and toxicology. 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is particularly useful for measuring the effectiveness of anticancer drugs, as it can detect changes in cell viability and proliferation that may be indicative of drug activity. It is also used to measure enzyme activity, such as in the case of the mitochondrial enzyme succinate dehydrogenase.
属性
IUPAC Name |
1-(4-bromophenyl)-2-(2,3-dimethylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrNO.BrH/c1-11-4-3-9-17(12(11)2)10-15(18)13-5-7-14(16)8-6-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOJCPQZWMVZLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)


![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)